molecular formula C15H21N5O4S2 B2642701 3,5-dimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide CAS No. 1234991-15-1

3,5-dimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2642701
CAS No.: 1234991-15-1
M. Wt: 399.48
InChI Key: RROVEGXLROXBEC-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N5O4S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Behavior and Pharmaceutical Activities

  • Sulfonamide derivatives are extensively studied in bioorganic and medicinal chemistry due to their significant pharmaceutical and biological activities. These activities are closely associated with the tautomeric forms of the molecules, as evidenced by the study using spectroscopic methods to identify tautomeric forms of sulfonamide derivatives, which demonstrated the presence of both amino and imino conformers, affecting their pharmaceutical properties (Erturk, Gumus, Dikmen, & Alver, 2016).

Inhibition of Carbonic Anhydrase Isozymes

  • Sulfonamide derivatives have been explored as inhibitors of carbonic anhydrase (CA) isozymes, which are crucial for various physiological functions. Studies have demonstrated the synthesis of sulfonamides with tails incorporating heterocyclic amines, showing potent inhibition against cytosolic isozymes CA I and II, and the tumor-associated isozyme CA IX, with some derivatives exhibiting nanomolar inhibitory constants, indicating their potential in designing drugs targeting specific CA isozymes (Turkmen et al., 2005).

Antibacterial Properties

  • The antibacterial activities of sulfonamide derivatives have also been documented, with certain compounds showing high levels of activity against pathogens like Escherichia coli and Staphylococcus aureus. This positions these derivatives as potential candidates for developing new antibacterial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Broad Pharmacological Applications

  • Sulfonamides encompass a wide range of pharmacological agents with diverse activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. The versatility of the functional group attachment to aromatic, heterocycle, or aliphatic moieties, makes them a significant class of compounds for developing various pharmaceutical agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Properties

IUPAC Name

3,5-dimethyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S2/c1-9-13(25-19-17-9)15(21)20-6-4-12(5-7-20)8-16-26(22,23)14-10(2)18-24-11(14)3/h12,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROVEGXLROXBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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